
4-(2-Bromoanilino)pent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoanilino)pent-3-en-2-one is an organic compound belonging to the class of enaminones Enaminones are compounds that contain both an enamine (a nitrogen atom connected to a carbon-carbon double bond) and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoanilino)pent-3-en-2-one typically involves the condensation of acetylacetone with 2-bromoaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the enaminone structure. The general reaction scheme is as follows:
Condensation Reaction: Acetylacetone reacts with 2-bromoaniline in the presence of an acid or base catalyst.
Reaction Conditions: The reaction is usually performed at elevated temperatures to ensure complete condensation and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-Bromoanilino)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted enaminones with different functional groups replacing the bromine atom.
科学的研究の応用
4-(2-Bromoanilino)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metals such as palladium.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(2-Bromoanilino)pent-3-en-2-one involves its interaction with molecular targets through its enaminone structure. The compound can act as a bidentate ligand, coordinating with metal ions to form stable complexes. These interactions can influence various biochemical pathways and processes, making it a valuable tool in research and development.
類似化合物との比較
Similar Compounds
4-Anilinopent-3-en-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Amino-1-phenylbut-2-en-1-one: Similar enaminone structure but with different substituents, leading to varied chemical properties.
Uniqueness
4-(2-Bromoanilino)pent-3-en-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
199665-61-7 |
|---|---|
分子式 |
C11H12BrNO |
分子量 |
254.12 g/mol |
IUPAC名 |
4-(2-bromoanilino)pent-3-en-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12/h3-7,13H,1-2H3 |
InChIキー |
WEYWSNNARBKMPI-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C)NC1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


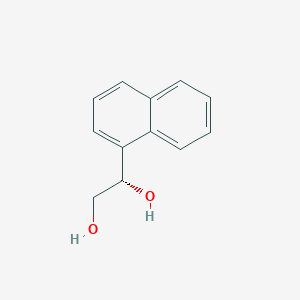
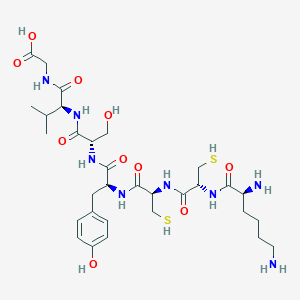
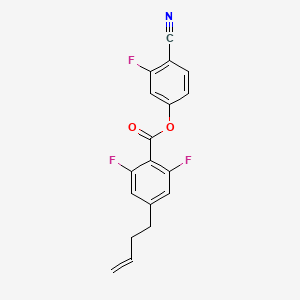
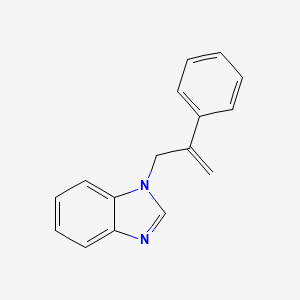
![2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate](/img/structure/B12579148.png)
![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
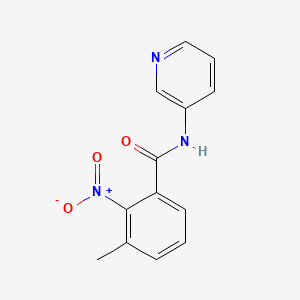
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)

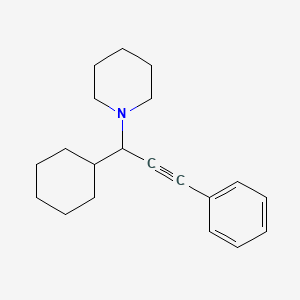
![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)
-](/img/structure/B12579212.png)
methyl}phosphonate](/img/structure/B12579215.png)
